Dimethocaine

Description

What is dimethocaine?

This compound's structure and chemical composition of this compound is an ester of 4-aminobenzoic acid, similar to that of procaine. Also called DMC or lidocaine is a chemical that produces a stimulatory impact. Like cocaine, this compound is addicting because it stimulates the brain's reward pathway. This compound is an approved substitute for cocaine in certain countries. It has been recognized in the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) under the heading "synthetic cocaine derivatives". The chemical structure of this compound, a 4-aminobenzoic acid ester, is similar to procaine. It appears as a white powder at temperatures of room temperature.

Uses of this compound

This compound (DMC, lidocaine) is a synthetic version of cocaine and is a well-known "legal high" used as a "new psychoactive drug" (NPS). Initially was utilized in the 1930s to be an anesthetic. It was used primarily in ophthalmology, dentistry, and the field of otolaryngology. The drug blocks dopamine transporter and has the potential to be abused. This compound is to be used for research and forensic reasons.

The history of this compound

The Hoffmann-La Roche company first created this compound in 1930. It was then sold under the trade name lidocaine. The 1930s saw this compound gain recognition in the US as a local anesthetic. Like procaine, cocaine is used in procedures, particularly in the fields of ophthalmology, dentistry, and otolaryngology. However, by the 1940s, it was withdrawn from the market due to its psychoactive effects and the risk of dependence. This compound has been abused in recent times for the psychoactive effects it has. It is advertised as a substitute for cocaine to avoid legal issues.

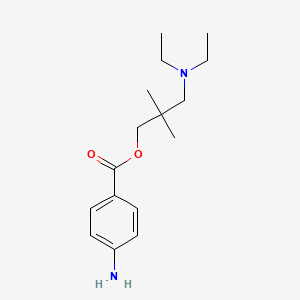

Structure

3D Structure

Properties

IUPAC Name |

[3-(diethylamino)-2,2-dimethylpropyl] 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2/c1-5-18(6-2)11-16(3,4)12-20-15(19)13-7-9-14(17)10-8-13/h7-10H,5-6,11-12,17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQIUQKMMPDHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

553-63-9 (hydrochloride) | |

| Record name | Dimethocaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40240185 | |

| Record name | Dimethocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40240185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-15-5 | |

| Record name | Dimethocaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethocaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethocaine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40240185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHOCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3L4A6GOWZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dimethocaine: A Technical Guide to its History, Development, and Action as a Local Anesthetic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethocaine, also known under the trade name Larocaine, is a synthetic local anesthetic with a storied past. Originally developed in the 1930s for clinical use, its potent psychoactive properties, stemming from its action as a dopamine reuptake inhibitor, led to its eventual withdrawal from the market. This guide provides a comprehensive technical overview of the history, development, and pharmacology of this compound, with a focus on its local anesthetic properties. It includes a summary of quantitative data on its potency, toxicity, and efficacy, detailed experimental protocols for its study, and visualizations of its primary signaling pathway and experimental workflows. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction and Historical Development

This compound was first synthesized in 1930 by the Swiss pharmaceutical company Hoffmann-La Roche.[1] Marketed as Larocaine, it was utilized as a local anesthetic throughout the 1930s, finding application in dentistry, ophthalmology, and otolaryngology.[1] Structurally, this compound is a p-aminobenzoic acid ester, sharing similarities with procaine. However, its development trajectory was cut short in the 1940s when its significant psychoactive effects and potential for addiction became apparent, leading to its removal from clinical practice.[1] In recent times, this compound has re-emerged as a recreational drug, often sold as a substitute for cocaine.[1]

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (3-(diethylamino)-2,2-dimethylpropyl) 4-aminobenzoate | [1] |

| CAS Number | 94-15-5 | [1] |

| Molecular Formula | C₁₆H₂₆N₂O₂ | [1] |

| Molar Mass | 278.39 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 196-197°C (hydrochloride salt) | [2] |

Mechanism of Action

This compound exhibits a dual mechanism of action that accounts for both its local anesthetic and psychoactive properties.

Local Anesthetic Action: Voltage-Gated Sodium Channel Blockade

The primary mechanism for the local anesthetic effects of this compound, like other agents in its class, is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[3][4] This action inhibits the influx of sodium ions necessary for the depolarization of the nerve membrane and the propagation of action potentials.[3] By preventing nerve impulse transmission, this compound blocks the sensation of pain from the site of administration. The molecule, in its uncharged form, is thought to cross the cell membrane and then, in its charged form, bind to a receptor site within the sodium channel pore.[4]

Psychoactive Effects: Dopamine Transporter Inhibition

This compound is a potent inhibitor of the dopamine transporter (DAT).[1] The DAT is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the dopaminergic signal. By blocking the DAT, this compound increases the concentration of dopamine in the synapse, leading to enhanced dopaminergic neurotransmission.[1] This overstimulation of the brain's reward pathway is responsible for the euphoric and stimulant effects of the drug, as well as its high potential for abuse and addiction.[1]

Below is a diagram illustrating the signaling pathway of dopamine transporter inhibition by this compound.

Caption: Dopamine transporter inhibition by this compound.

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the potency, toxicity, and efficacy of this compound.

Table 1: In Vitro Potency

| Parameter | Value | Species/System | Reference |

| IC₅₀ (DAT Inhibition) | 1.2 µM | Rat striatal synaptosomes | [5] |

| Kᵢ (DAT Binding) | 1.4 µM | Rhesus monkey brain tissue | |

| IC₅₀ (Cocaine, for comparison) | 0.7 µM | Rat striatal synaptosomes | [5] |

| Kᵢ (Cocaine, for comparison) | 0.6 µM | Rhesus monkey brain tissue |

Table 2: In Vivo Toxicity

| Parameter | Value | Route of Administration | Species | Reference |

| LD₅₀ | 300 mg/kg | Subcutaneous | Mouse | [2] |

| Acute Toxicity (LDLo) | 40 mg/kg | Intravenous | Mouse | [1] |

| Acute Toxicity (LDLo) | 380 mg/kg | Subcutaneous | Mouse | [1] |

Table 3: In Vivo Efficacy (Antinociceptive Effects)

| Dose (mg/kg, s.c.) | Effect | Species | Test Model | Reference |

| 5 | Dose-dependent antinociceptive response | Mouse | Abdominal constriction test | [1] |

| 10 | Dose-dependent antinociceptive response | Mouse | Abdominal constriction test | [1] |

| 20 | Dose-dependent antinociceptive response | Mouse | Abdominal constriction test | [1] |

Experimental Protocols

This section details methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound

A plausible synthesis route for this compound involves a two-step process starting from 4-aminobenzoic acid.

Step 1: Synthesis of 3-(diethylamino)-2,2-dimethylpropan-1-ol

-

React isobutyraldehyde with formaldehyde and diethylamine via a Mannich reaction to produce 3-(diethylamino)-2,2-dimethylpropanal.

-

Reduce the resulting aldehyde using a suitable reducing agent, such as sodium borohydride, to yield 3-(diethylamino)-2,2-dimethylpropan-1-ol.

Step 2: Esterification

-

React the 3-(diethylamino)-2,2-dimethylpropan-1-ol with p-nitrobenzoyl chloride in the presence of a base like pyridine.

-

Reduce the nitro group of the resulting ester to an amino group using a reducing agent like tin(II) chloride or catalytic hydrogenation to yield this compound.

-

The final product can be purified by recrystallization.

Note: This is a generalized protocol. Specific reaction conditions, solvents, and purification methods would need to be optimized.

In Vitro Dopamine Transporter (DAT) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the dopamine transporter.

Methodology:

-

Preparation of Synaptosomes: Isolate synaptosomes from the striatum of rat brains by differential centrifugation.

-

Binding Assay:

-

Incubate the striatal synaptosomes with a radiolabeled DAT ligand, such as [³H]WIN 35,428, in the presence of varying concentrations of this compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

In Vivo Acetic Acid-Induced Writhing Test (Antinociceptive Assay)

Objective: To evaluate the local anesthetic (antinociceptive) efficacy of this compound.

Methodology:

-

Animals: Use male Swiss mice weighing 20-25g.

-

Drug Administration: Administer this compound subcutaneously (s.c.) at various doses (e.g., 5, 10, 20 mg/kg) into the abdominal region. A control group should receive a vehicle (e.g., saline).

-

Induction of Writhing: 30 minutes after drug administration, inject a 0.6% acetic acid solution intraperitoneally (i.p.) to induce a writhing response (abdominal constrictions).

-

Observation: Immediately after the acetic acid injection, place the mice in individual observation chambers and count the number of writhes for a period of 20 minutes.

-

Data Analysis:

-

Calculate the mean number of writhes for each treatment group.

-

Determine the percentage of inhibition of writhing for each dose of this compound compared to the control group.

-

Analyze the data for a dose-dependent effect.

-

Experimental and Logical Workflows

The following diagrams illustrate a typical workflow for the preclinical evaluation of a local anesthetic and the logical relationship of this compound's dual action.

Caption: Preclinical evaluation workflow for a local anesthetic.

Caption: Logical relationship of this compound's dual action.

Conclusion

This compound represents a fascinating case study in medicinal chemistry and pharmacology. While its efficacy as a local anesthetic is documented, its potent central nervous system effects, mediated by dopamine transporter inhibition, ultimately led to its clinical demise and current status as a substance of abuse. For researchers, this compound serves as a valuable tool for probing the structure-activity relationships of both local anesthetics and dopamine reuptake inhibitors. A thorough understanding of its dual pharmacology is crucial for the development of safer local anesthetics with reduced central nervous system side effects and for informing public health and regulatory policies regarding emerging psychoactive substances. Further research could focus on elucidating the precise binding interactions of this compound with both sodium channels and the dopamine transporter to guide the design of more selective therapeutic agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. researchgate.net [researchgate.net]

- 4. Block of voltage-operated sodium channels by 2,6-dimethylphenol, a structural analogue of lidocaine's aromatic tail - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bloomtechz.com [bloomtechz.com]

In Vitro Metabolism of Dimethocaine by Cytochrome P450 Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethocaine (DMC), a synthetic derivative of cocaine, has been identified as a "new psychoactive substance" (NPS) and is noted for its local anesthetic and central nervous system stimulant effects, which are attributed to its ability to inhibit dopamine reuptake.[1] Understanding the metabolic fate of this compound is crucial for predicting its pharmacokinetic profile, potential for drug-drug interactions, and individual variability in response. This technical guide provides a comprehensive overview of the in vitro metabolism of this compound, with a focus on the enzymatic activities of cytochrome P450 (CYP) and N-acetyltransferase (NAT) enzymes. The primary metabolic pathways involve N-deethylation and hydroxylation, catalyzed by CYP isoforms, and N-acetylation, mediated by NAT2.[1][2]

Core Metabolic Pathways

The in vitro metabolism of this compound is characterized by three primary biotransformation reactions:

-

N-Deethylation: The removal of an ethyl group from the diethylamino moiety of this compound. This reaction is predominantly catalyzed by cytochrome P450 enzymes.

-

Hydroxylation: The addition of a hydroxyl group to the p-aminobenzoic acid part of the this compound molecule. This is also a CYP-mediated reaction.[1]

-

N-Acetylation: The addition of an acetyl group to the primary amine on the p-aminobenzoic acid ring. This pathway is exclusively catalyzed by the N-acetyltransferase 2 (NAT2) enzyme, with no significant contribution from NAT1.[1]

Quantitative Analysis of Enzyme Kinetics

The kinetic parameters for the enzymes involved in this compound metabolism have been determined, providing insights into their efficiency and contribution to the overall clearance of the drug. While specific kinetic values for each CYP450 isoform are detailed in the primary literature, a summary of the available data is presented below.

Table 1: Michaelis-Menten Kinetic Parameters for this compound Metabolism

| Enzyme | Metabolic Pathway | K_m_ (μM) | V_max_ (units/min/pmol) |

| CYP1A2 | N-Deethylation & Hydroxylation | 3.6 - 220 | Not specified in abstracts |

| CYP2C19 | N-Deethylation & Hydroxylation | 3.6 - 220 | Not specified in abstracts |

| CYP2D6 | N-Deethylation & Hydroxylation | 3.6 - 220 | Not specified in abstracts |

| CYP3A4 | N-Deethylation & Hydroxylation | 3.6 - 220 | Not specified in abstracts |

| NAT2 | N-Acetylation | 102 | 1.1 |

Note: The K_m_ values for the CYP450 isoforms represent a range reported in abstracts. Specific values for each enzyme and pathway are available in the full-text publications. The units for V_max_ for NAT2 are as reported in the source.[1]

Table 2: Relative Contribution of CYP450 Isoforms to Hepatic Clearance of this compound

| Metabolic Pathway | CYP1A2 | CYP2C19 | CYP2D6 | CYP3A4 |

| N-Deethylation | 3% | 1% | <1% | 96% |

| Hydroxylation | 32% | 5% | 51% | 12% |

These data highlight the predominant role of CYP3A4 in the N-deethylation of this compound and the significant contribution of CYP2D6 to its hydroxylation.[2]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of in vitro metabolism studies. While the full, step-by-step protocols are contained within the primary research articles, this section outlines the general methodologies employed in the study of this compound metabolism.

In Vitro Incubation with Recombinant Human CYP Enzymes

This experiment aims to identify the specific CYP isoforms responsible for the metabolism of this compound and to determine the kinetic parameters of these reactions.

Materials:

-

This compound hydrochloride

-

Recombinant human CYP450 enzymes (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4, CYP3A5)

-

Human liver microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS analysis

General Procedure:

-

Incubation Mixture Preparation: A typical incubation mixture contains this compound at various concentrations, a specific recombinant CYP enzyme or HLM, and the NADPH regenerating system in a phosphate buffer.

-

Pre-incubation: The mixture is pre-incubated at 37°C to equilibrate the temperature.

-

Reaction Initiation: The reaction is initiated by the addition of the NADPH regenerating system.

-

Incubation: The reaction is allowed to proceed for a defined period at 37°C with gentle shaking.

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

-

Sample Preparation for Analysis: The terminated reaction mixture is centrifuged to pellet the precipitated protein. The supernatant, containing the metabolites, is collected for LC-MS/MS analysis.

In Vitro N-Acetylation Assay with Recombinant NAT Enzymes

This assay is designed to determine the role of NAT1 and NAT2 in the N-acetylation of this compound.

Materials:

-

This compound hydrochloride

-

Recombinant human NAT1 and NAT2 enzymes

-

Acetyl-coenzyme A (acetyl-CoA)

-

Dithiothreitol (DTT)

-

Tris-HCl buffer (pH 7.5)

-

Acetonitrile (for reaction termination)

General Procedure:

-

Incubation Mixture Preparation: The incubation mixture consists of this compound, either recombinant NAT1 or NAT2, acetyl-CoA, and DTT in a Tris-HCl buffer.

-

Incubation: The reaction is incubated at 37°C for a specified time.

-

Reaction Termination and Sample Preparation: The reaction is terminated, and the sample is prepared for LC-MS/MS analysis as described for the CYP assays.

Analytical Methodology: LC-MS/MS Analysis

The quantification of this compound and its metabolites is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

General Parameters:

-

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is used to separate the parent drug from its metabolites.

-

Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions are monitored for this compound and each of its metabolites.

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the primary metabolic pathways of this compound.

Caption: Primary in vitro metabolic pathways of this compound.

Experimental Workflow for In Vitro Metabolism Studies

The diagram below outlines the general workflow for conducting in vitro metabolism experiments for this compound.

Caption: General workflow for this compound in vitro metabolism studies.

Conclusion

The in vitro metabolism of this compound is a multi-pathway process involving both phase I and phase II enzymes. The cytochrome P450 system, particularly isoforms CYP3A4 and CYP2D6, plays a crucial role in the N-deethylation and hydroxylation of this compound, respectively.[2] N-acetylation is exclusively carried out by the NAT2 enzyme.[1] The involvement of multiple enzymes with varying catalytic efficiencies underscores the potential for individual differences in this compound metabolism due to genetic polymorphisms in these enzymes. This technical guide provides a foundational understanding for researchers in drug metabolism and related fields. For more detailed experimental procedures and specific quantitative data, readers are encouraged to consult the full-text primary research articles on this topic.

References

Technical Guide: The Role of N-acetyltransferase 2 (NAT2) in the N-acetylation of Dimethocaine

Audience: Researchers, scientists, and drug development professionals.

Abstract: Dimethocaine (DMC), a synthetic cocaine derivative, undergoes several metabolic transformations, including N-acetylation, a critical pathway governed by the polymorphic enzyme N-acetyltransferase 2 (NAT2).[1] This guide provides a detailed examination of the metabolic fate of this compound, focusing on the exclusive role of NAT2 in its N-acetylation.[1][2] We present quantitative kinetic data, detailed experimental protocols for assessing NAT2 activity, and visual diagrams of the metabolic and experimental pathways to elucidate the significance of NAT2 polymorphism in the pharmacokinetics and potential toxicity of this compound.

Introduction to this compound and N-acetylation

This compound (3-diethylamino-2,2-dimethylpropyl-4-aminobenzoate), also known as larocaine, was initially developed as a local anesthetic.[2] It functions as a dopamine reuptake inhibitor, producing stimulant effects similar to cocaine, which has led to its emergence as a new psychoactive substance (NPS).[2][3] The metabolism of this compound is a key determinant of its duration of action and potential for toxicity.

The primary metabolic routes for this compound include ester hydrolysis, N-deethylation, and hydroxylation.[1][4] A significant phase II metabolic reaction is N-acetylation, a process that involves the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to an arylamine substrate.[1] In humans, this reaction is catalyzed by two main enzymes, N-acetyltransferase 1 (NAT1) and N-acetyltransferase 2 (NAT2).[2] NAT2 is of particular interest due to its well-documented genetic polymorphism, which categorizes individuals into rapid, intermediate, and slow acetylator phenotypes, influencing their response to various drugs and xenobiotics.[5]

Metabolic Pathway of this compound

This compound is primarily metabolized through phase I reactions, including hydrolysis by esterases and oxidation by cytochrome P450 enzymes (CYP1A2, 2C19, 2D6, and 3A4), followed by phase II conjugation reactions.[1][2] The N-acetylation of this compound is catalyzed exclusively by the NAT2 isozyme.[1][2][3] Studies have shown that while initial hypotheses suggested a role for NAT1 due to this compound's p-aminobenzoic acid structure, only NAT2 is capable of effectively catalyzing this reaction.[2] The N-acetylated metabolite is then typically excreted in the urine.[4][6]

A slow acetylation phenotype or the inhibition of NAT2 could lead to decreased N-acetylation, potentially increasing the risk of side effects from the parent arylamine compound.[1][7]

References

- 1. This compound, a synthetic cocaine derivative: studies on its in vitro metabolism catalyzed by P450s and NAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: Exploring the Metabolic Pathways of a Synthetic Cocaine Derivative_Chemicalbook [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - Wikiwand [wikiwand.com]

- 5. Frontiers | Functional Characterization of the Effects of N-acetyltransferase 2 Alleles on N-acetylation of Eight Drugs and Worldwide Distribution of Substrate-Specific Diversity [frontiersin.org]

- 6. This compound, a synthetic cocaine analogue: studies on its in-vivo metabolism and its detectability in urine by means of a rat model and liquid chromatography-linear ion-trap (high-resolution) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Dimethocaine: A Comprehensive Pharmacological and Toxicological Profile

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Dimethocaine (DMC), also known as Larocaine, is a synthetic derivative of cocaine, originally developed as a local anesthetic in the 1930s.[1][2][3] Its structural resemblance to procaine and its action as a dopamine reuptake inhibitor have led to its abuse as a "legal high" and a cocaine substitute.[1][3][4] This technical guide provides an in-depth overview of the pharmacological and toxicological profile of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Pharmacological Profile

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels, particularly in the nucleus accumbens, a key area of the brain's reward system.[2][4] This action is responsible for its stimulant and euphoric effects, which are similar to, but less potent than, those of cocaine.[1][4] In addition to its effects on DAT, this compound also interacts with serotonin (SERT) and norepinephrine (NET) transporters, though its affinity for these is less characterized compared to its action on DAT. The potency of this compound as a dopamine reuptake inhibitor is comparable to cocaine, although its binding affinity for the dopamine transporter is lower, meaning higher doses are required to achieve a similar effect.[1][4]

The local anesthetic properties of this compound arise from its ability to block voltage-gated sodium channels, a characteristic shared with other local anesthetics like cocaine and procaine.[1][5]

Signaling Pathway of this compound's Action on the Dopamine Transporter

Caption: Dopaminergic signaling pathway illustrating this compound's inhibition of the dopamine transporter (DAT).

Pharmacokinetics

The pharmacokinetic profile of this compound in humans is not well-documented. When inhaled, the onset of effects is reported to be within 10-30 minutes, with peak effects occurring at 60-120 minutes and after-effects lasting for 4-6 hours.[1][4] The primary routes of administration for abuse are intravenous and nasal, as oral ingestion leads to rapid hydrolysis.[1]

Studies in Wistar rats have elucidated the metabolic pathways of this compound. The metabolism is characterized by Phase I and Phase II reactions.[1][6]

-

Phase I Reactions: Primarily involve ester hydrolysis, de-ethylation, and hydroxylation of the aromatic system.

-

Phase II Reactions: Involve N-acetylation and glucuronidation.

In vitro studies using human liver microsomes and cDNA-expressed enzymes have identified the key enzymes involved in its metabolism.[2][7] Cytochrome P450 (CYP) isoenzymes, specifically CYP1A2, CYP2C19, CYP2D6, and CYP3A4, are responsible for the Phase I metabolism.[2][7] N-acetyltransferase 2 (NAT2) is the primary enzyme responsible for the N-acetylation of this compound.[2][7]

Metabolic Pathways of this compound

Caption: Overview of the Phase I and Phase II metabolic pathways of this compound.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily related to its stimulant properties. Users report feelings of euphoria, increased energy and talkativeness, and mood elevation.[1] In animal studies, this compound has been shown to have reinforcing and anxiogenic effects in mice.[3] It also produces antinociceptive (pain-blocking) effects at non-toxic doses in mice, which are thought to be mediated by its actions on the central nervous system.[1] Additionally, a memory-impairing effect has been observed in mice.[1]

Toxicological Profile

Human Toxicity

There is a significant lack of research on the toxicity of this compound in humans, and consequently, the lethal dose is unknown.[1] The side effects reported are similar to those of cocaine and include tachycardia, breathing difficulties, chest pain, vasoconstriction, insomnia, paranoia, and anxiety.[1] A major concern is that to achieve the same euphoric effects as cocaine, higher doses of this compound may be required, potentially increasing the risk of adverse effects.[1] While cardiotoxicity from sodium channel blockade is a known risk with local anesthetics, there are no specific published reports of this compound-induced cardiotoxicity in humans.[1]

Animal Toxicity

Acute toxicity studies in mice have provided some quantitative data on the lethal doses of this compound.

Quantitative Data Summary

| Parameter | Species | Value | Method/Comments | Reference |

| Pharmacodynamics | ||||

| IC₅₀ (Dopamine Uptake Inhibition) | Rat (striatal synaptosomes) | 1.2 µM | [³H]dopamine uptake assay | [8][9] |

| Kᵢ (DAT Binding) | Rat | 1.4 µM | [³H]CFT binding assay | [10] |

| Toxicology | ||||

| LD₅₀ (Intravenous) | Mouse | 40 mg/kg | Acute toxicity study | [1] |

| LD₅₀ (Subcutaneous) | Mouse | 380 mg/kg | Acute toxicity study | [1] |

| Metabolism | ||||

| Kₘ (N-acetylation by NAT2) | Human (in vitro) | 102 µM | Michaelis-Menten kinetics | [11] |

| Vₘₐₓ (N-acetylation by NAT2) | Human (in vitro) | 1.1 units/min/pmol | Michaelis-Menten kinetics | [11] |

| P450 Contribution to De-ethylation | ||||

| CYP1A2 | Human (in vitro) | 3% | Relative activity factor approach | [7] |

| CYP2C19 | Human (in vitro) | 1% | Relative activity factor approach | [7] |

| CYP2D6 | Human (in vitro) | <1% | Relative activity factor approach | [7] |

| CYP3A4 | Human (in vitro) | 96% | Relative activity factor approach | [7] |

| P450 Contribution to Hydroxylation | ||||

| CYP1A2 | Human (in vitro) | 32% | Relative activity factor approach | [7] |

| CYP2C19 | Human (in vitro) | 5% | Relative activity factor approach | [7] |

| CYP2D6 | Human (in vitro) | 51% | Relative activity factor approach | [7] |

| CYP3A4 | Human (in vitro) | 12% | Relative activity factor approach | [7] |

Experimental Protocols

In Vitro Metabolism Studies

-

Objective: To identify the human enzymes responsible for the metabolism of this compound.

-

Methodology:

-

Enzyme Sources: cDNA-expressed human P450 and NAT isozymes, as well as pooled human liver microsomes (HLM), are used.[3][7]

-

Incubation: this compound is incubated with the enzyme sources in the presence of necessary cofactors (e.g., NADPH for P450s, acetyl-CoA for NATs).

-

Analysis: The formation of metabolites is measured using liquid chromatography-mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS).[7]

-

Kinetics: Michaelis-Menten kinetics are determined by incubating varying concentrations of this compound to calculate Kₘ and Vₘₐₓ values.[7]

-

Enzyme Contribution: The relative activity factor (RAF) approach is used to estimate the percentage contribution of each P450 isozyme to the in vivo hepatic clearance.[7] Chemical inhibition studies in HLM are also performed to confirm these findings.[7]

-

In Vivo Metabolism Studies in Rats

-

Objective: To identify the metabolites of this compound in a living organism.

-

Methodology:

-

Animal Model: Male Wistar rats are administered this compound (e.g., 20 mg/kg).[6][11]

-

Sample Collection: Urine is collected over a specified period.

-

Sample Preparation: Urine samples are subjected to enzymatic cleavage of conjugates (e.g., with glucuronidase/arylsulfatase) followed by solid-phase extraction (SPE) or protein precipitation.[6][11]

-

Analysis: Metabolites are separated and identified using liquid chromatography-high-resolution mass spectrometry (LC-HRMSⁿ).[6]

-

Dopamine Transporter Binding and Uptake Assays

-

Objective: To determine the affinity and potency of this compound at the dopamine transporter.

-

Methodology:

-

Preparation: Synaptosomes are prepared from rat striatal tissue.

-

Binding Assay: The ability of this compound to displace a radiolabeled ligand (e.g., [³H]CFT or [³H]WIN 35,428) from the dopamine transporter is measured.[8][10] The inhibition constant (Kᵢ) is then calculated.

-

Uptake Assay: The ability of this compound to inhibit the uptake of radiolabeled dopamine (e.g., [³H]dopamine) into striatal synaptosomes is measured.[8][10] The concentration that inhibits 50% of the uptake (IC₅₀) is determined.

-

Acute Toxicity (LD₅₀) Determination in Mice

-

Objective: To determine the median lethal dose (LD₅₀) of this compound.

-

Methodology:

-

Animal Model: Mice are used for the study.

-

Administration: this compound is administered via different routes (e.g., intravenous, subcutaneous) at varying doses to different groups of animals.

-

Observation: The animals are observed for a specified period (e.g., 24 hours), and the number of mortalities in each group is recorded.

-

Calculation: The LD₅₀ value, the dose at which 50% of the animals die, is calculated using statistical methods.

-

Experimental Workflow for In Vitro Metabolism Study

Caption: A generalized workflow for an in vitro study of this compound metabolism.

Conclusion

This compound presents a pharmacological profile centered on its activity as a dopamine reuptake inhibitor, which underlies its stimulant and abuse potential. Its metabolism is complex, involving multiple CYP450 enzymes and NAT2, suggesting a potential for drug-drug interactions and variability in effects based on individual genetic differences in these enzymes. The toxicological data, particularly in humans, is sparse, which is a significant concern given its availability as a recreational drug. The higher doses required to achieve effects comparable to cocaine may increase the risk of acute toxicity. This guide summarizes the current technical knowledge on this compound, highlighting the need for further research into its human pharmacokinetics and long-term toxicological effects to better understand its potential for harm.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a synthetic cocaine derivative: studies on its in vitro metabolism catalyzed by P450s and NAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Self-administration of drug mixtures by monkeys: combining drugs with comparable mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uoanbar.edu.iq [uoanbar.edu.iq]

- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 7. biblioteca.cij.gob.mx [biblioteca.cij.gob.mx]

- 8. pubcompare.ai [pubcompare.ai]

- 9. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A New Method for Determining Acute Toxicity in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

Dimethocaine's Impact on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethocaine (DMC), a synthetic analogue of cocaine, has garnered significant attention within the scientific community due to its stimulant properties and potential for abuse. Originally developed as a local anesthetic, its primary mechanism of action within the central nervous system (CNS) is the inhibition of the dopamine transporter (DAT), leading to increased extracellular dopamine levels in key brain regions associated with reward and motor control. This technical guide provides an in-depth overview of the CNS effects of this compound administration, summarizing key quantitative data, detailing experimental methodologies from seminal studies, and visualizing the core signaling pathways involved.

Core Mechanism of Action: Dopamine Transporter Inhibition

This compound's stimulant and reinforcing effects are primarily attributed to its action as a dopamine reuptake inhibitor. By binding to the dopamine transporter (DAT), it blocks the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.[1][2]

Binding Affinity and Potency

In vitro studies have quantified this compound's affinity for the dopamine transporter and its potency in inhibiting dopamine uptake, often in comparison to cocaine.

| Compound | Binding Affinity (Ki, µM) for [3H]CFT at DAT | Dopamine Uptake Inhibition (IC50, µM) | Reference |

| This compound | 1.4 | 1.2 | [Wood et al., 2008] |

| Cocaine | 0.6 | 0.7 | [Wood et al., 2008] |

Table 1: Comparative in vitro data for this compound and Cocaine at the Dopamine Transporter.

In Vivo Neurochemical Effects

In vivo microdialysis studies in rats have demonstrated that this compound administration leads to a significant, dose-dependent increase in extracellular dopamine levels in the striatum, a brain region crucial for motor function and reward.

| Compound | Concentration | Peak Increase in Dialysate Dopamine | Reference |

| This compound | 1 mM | ~12-fold | [Wood et al., 2008] |

| Cocaine | 0.1 mM | ~12-fold | [Wood et al., 2008] |

Table 2: In vivo effects of this compound and Cocaine on striatal dopamine levels.

Signaling Pathways

The inhibition of the dopamine transporter by this compound initiates a cascade of downstream signaling events, primarily through the activation of dopamine receptors. The increased synaptic dopamine concentration leads to enhanced stimulation of postsynaptic D1 and D2-like receptors, which are coupled to various intracellular signaling pathways that modulate neuronal excitability and gene expression.

Behavioral Pharmacology: Preclinical Evidence

Animal models have been instrumental in characterizing the behavioral effects of this compound, which mirror those of cocaine, including stimulant, reinforcing, and anxiogenic properties.

Locomotor Activity

Acute administration of this compound has been shown to significantly increase locomotor activity in mice, a classic indicator of psychostimulant effects.

| Drug | Dose (mg/kg, IP) | Effect on Locomotor Activity | Reference |

| This compound | 10-40 | Significant increase | [Rigon & Takahashi, 1996] |

| Procaine | 20-50 | No significant effect | [Rigon & Takahashi, 1996] |

Table 3: Effects of this compound on locomotor activity in mice.

Reinforcing Effects

The reinforcing properties of this compound have been demonstrated using the conditioned place preference (CPP) paradigm, where animals learn to associate a specific environment with the rewarding effects of the drug.

| Drug | Dose (mg/kg, IP) | Effect on Time Spent in Drug-Paired Chamber | Reference |

| This compound | 10-40 | Significant increase | [Rigon & Takahashi, 1996] |

| Procaine | 20-50 | No significant effect | [Rigon & Takahashi, 1996] |

Table 4: Reinforcing effects of this compound in the conditioned place preference test.

Anxiogenic Effects

In the elevated plus-maze test, a standard assay for anxiety-like behavior, this compound administration reduced the time spent in and the number of entries into the open arms, indicative of an anxiogenic effect.

| Drug | Dose (mg/kg, IP) | Effect on Open Arm Exploration | Reference |

| This compound | 10-40 | Significant decrease | [Rigon & Takahashi, 1996] |

| Procaine | 20-50 | No significant effect | [Rigon & Takahashi, 1996] |

Table 5: Anxiogenic effects of this compound in the elevated plus-maze test.

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the key studies cited in this guide.

In Vitro Dopamine Transporter Binding and Uptake Assays

Objective: To determine the binding affinity (Ki) and functional potency (IC50) of this compound at the dopamine transporter.

Protocol based on Wood et al. (2008):

-

Tissue Preparation: Striatal tissue from rat brains is homogenized and centrifuged to prepare a crude synaptosomal membrane fraction.

-

Binding Assay:

-

Membrane preparations are incubated with a radioligand that binds to the dopamine transporter, such as [3H]CFT.

-

Increasing concentrations of this compound are added to compete with the radioligand for binding sites.

-

The amount of bound radioactivity is measured using liquid scintillation counting.

-

The Ki value is calculated from the IC50 value (the concentration of this compound that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.

-

-

Uptake Assay:

-

Synaptosomes are incubated with [3H]dopamine in the presence of increasing concentrations of this compound.

-

The uptake of [3H]dopamine into the synaptosomes is terminated by rapid filtration.

-

The amount of radioactivity taken up by the synaptosomes is quantified.

-

The IC50 value, representing the concentration of this compound that inhibits 50% of dopamine uptake, is determined.

-

In Vivo Microdialysis

Objective: To measure extracellular dopamine levels in the brain of awake, freely moving animals following this compound administration.

Protocol based on Wood et al. (2008):

-

Surgical Procedure: A guide cannula is stereotaxically implanted into the striatum of an anesthetized rat.

-

Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.

-

Perfusion and Sampling: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate. Dialysate samples are collected at regular intervals before and after the administration of this compound.

-

Neurochemical Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Dopamine levels are expressed as a percentage of the baseline pre-drug levels.

References

The Long-Term Neurochemical Consequences of Dimethocaine Exposure: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for an audience with a professional background in pharmacology, neuroscience, and drug development. The information contained herein is for research and informational purposes only and should not be interpreted as medical advice or an endorsement of the use of Dimethocaine.

Executive Summary

This compound (DMC), a synthetic derivative of cocaine, has emerged as a "legal high" and a substance of abuse. While its acute effects as a dopamine reuptake inhibitor are well-documented and comparable to cocaine, a significant gap exists in the scientific literature regarding the long-term neurochemical alterations resulting from chronic exposure. This technical guide synthesizes the available preclinical and in vitro data to provide a comprehensive overview of this compound's mechanism of action and to extrapolate potential long-term neurochemical consequences, drawing parallels with the known effects of chronic cocaine use. The critical need for further research in this area is a recurring theme throughout this paper.

Introduction: this compound, a Cocaine Analogue

Originally synthesized as a local anesthetic, this compound's psychoactive properties have led to its recreational use. Structurally similar to procaine, its primary mechanism of action is the inhibition of the dopamine transporter (DAT), leading to increased extracellular dopamine concentrations in key brain regions associated with reward and motivation, such as the nucleus accumbens.[1][2][3] This action underlies its stimulant and reinforcing effects, which are similar to those of cocaine.[4][5]

Acute Neurochemical Effects and Pharmacokinetics

This compound is a potent and efficacious inhibitor of dopamine reuptake.[1][2] In vitro studies have demonstrated its high affinity for the dopamine transporter.[6][7]

Table 1: Comparative In Vitro Potency of this compound and Cocaine at the Dopamine Transporter

| Compound | IC50 for [3H]dopamine uptake inhibition (µM) | Ki for [3H]CFT binding (µM) | Reference |

| This compound | 1.2 | 1.4 | [6] |

| Cocaine | 0.7 | 0.6 | [6] |

IC50: Half maximal inhibitory concentration. A lower value indicates greater potency. Ki: Inhibition constant. A lower value indicates higher binding affinity. [3H]CFT: A radioligand used to label the dopamine transporter.

The pharmacokinetics of this compound indicate a rapid onset of action, with peak effects observed within 10 to 20 minutes after injection in animal models, and effects diminishing within an hour.[2] In humans, when inhaled, the effects of this compound begin within 10-30 minutes, peak at 60-120 minutes, and can last for 4-6 hours, followed by after-effects such as fatigue and slight mental impairment.[1][2]

Postulated Long-Term Neurochemical Effects of Chronic this compound Exposure

While direct, long-term studies on this compound are scarce, the extensive body of research on chronic cocaine exposure provides a framework for predicting the potential neurochemical adaptations that may occur with prolonged this compound use. Chronic elevation of synaptic dopamine levels through DAT inhibition is known to induce significant neuroplastic changes.

Dopaminergic System Dysregulation

Chronic stimulation of the dopaminergic system by substances like cocaine leads to a cascade of adaptive changes aimed at restoring homeostasis. These may include:

-

Dopamine Transporter (DAT) Downregulation: Prolonged blockade of DAT can lead to a decrease in its density and function. This is a compensatory mechanism to reduce dopaminergic signaling.

-

Dopamine Receptor Alterations: Chronic exposure to high levels of dopamine can result in the downregulation of dopamine D2 receptors, contributing to tolerance and anhedonia (the inability to feel pleasure).

-

Vesicular Monoamine Transporter 2 (VMAT2) Deficits: Studies on chronic cocaine users have shown reduced levels of VMAT2, a protein responsible for packaging dopamine into synaptic vesicles.[8] This can lead to decreased dopamine storage and release.

-

Dopamine Depletion: Over time, the sustained increase in dopamine turnover and potential oxidative stress can lead to a depletion of dopamine stores in the striatum.

Serotonergic System Alterations

Cocaine is also known to affect the serotonin (5-HT) system, and it is plausible that this compound shares some of these effects. Chronic cocaine administration in rats has been shown to cause region-specific increases in serotonin and its metabolite 5-HIAA in the hippocampus and frontal cortex, without altering the density of several serotonin receptor subtypes.[9] The long-term impact of this compound on the serotonergic system remains an uninvestigated but critical area of research.

Neurotoxicity and Oxidative Stress

The metabolism of monoamines, including dopamine, can generate reactive oxygen species. A sustained increase in extracellular dopamine due to chronic DAT inhibition could lead to increased oxidative stress, potentially causing damage to dopaminergic neurons. While direct evidence for this compound-induced neurotoxicity is lacking, this is a known consequence of chronic exposure to other psychostimulants that disrupt monoaminergic signaling.[10]

Experimental Protocols: A Call for Future Research

To date, there are no published, detailed experimental protocols for studying the long-term neurochemical effects of this compound. The following outlines a proposed experimental workflow for future investigations in animal models, which is crucial for understanding the potential for neurotoxicity and long-lasting behavioral changes.

References

- 1. This compound - Wikiwand [wikiwand.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: Exploring the Metabolic Pathways of a Synthetic Cocaine Derivative_Chemicalbook [chemicalbook.com]

- 4. This compound:Application, Activity, Pharmacokinetics and Toxicity_Chemicalbook [chemicalbook.com]

- 5. Stimulant activities of this compound in mice: reinforcing and anxiogenic effects [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo effects of cocaine and selected local anesthetics on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Hydrochloride: A Synthetic Cocaine Analogue_Chemicalbook [chemicalbook.com]

- 8. Cocaine harms brain's 'pleasure center,' addict study finds | EurekAlert! [eurekalert.org]

- 9. Effects of chronic cocaine administration on the serotonergic system in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Neurotoxicity mechanisms and clinical implications of six common recreational drugs [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structural Similarities and Differences Between Dimethocaine and Procaine

This technical guide provides a comprehensive analysis of the structural and functional relationships between this compound and procaine. Both molecules are recognized as local anesthetics, yet their subtle structural divergences result in significantly different pharmacological profiles. This document will delve into their core structural components, physicochemical properties, mechanisms of action, and synthetic pathways, offering a detailed comparison for research and drug development purposes.

Core Structural Analysis

This compound and procaine share a fundamental chemical scaffold, classifying them both as amino ester-type local anesthetics.[1] Their structure can be dissected into three key functional domains: a lipophilic aromatic head, an intermediate ester linkage, and a hydrophilic amino-terminal tail.

-

Aromatic Head: Both compounds possess a para-aminobenzoic acid (PABA) core. This aromatic ring is crucial for the molecule's ability to interact with and penetrate lipid membranes, a key step in reaching their target sodium channels within the nerve axon.

-

Ester Linkage: An ester bond connects the PABA head to the amino alcohol tail. This linkage is a critical determinant of the molecule's metabolic stability. Ester-type local anesthetics are typically hydrolyzed in the plasma by pseudocholinesterase.[2]

-

Amino Alcohol Tail: The terminal amino group is essential for the molecule's water solubility and its ability to exist in both charged and uncharged forms. The tertiary amine allows for the formation of a hydrochloride salt, enhancing solubility for pharmaceutical formulations.[3] The protonated (charged) form is believed to be the more active form at the intracellular binding site of the sodium channel.

The primary structural divergence lies within the constitution of the amino alcohol tail.

-

Procaine incorporates a 2-(diethylamino)ethanol moiety. This results in a relatively linear and flexible side chain.

-

This compound features a 3-diethylamino-2,2-dimethylpropyl group. The presence of two methyl groups on the second carbon of the propyl chain (a gem-dimethyl group) introduces significant steric bulk. This branching is thought to spatially orient the terminal diethylamine group in a conformation that mimics the nitrogen position in the tropane ring of cocaine, a feature absent in the more flexible procaine molecule.[4]

Physicochemical Data Comparison

The structural differences manifest in their physicochemical properties, which are summarized below.

| Property | Procaine | This compound |

| IUPAC Name | 2-(Diethylamino)ethyl 4-aminobenzoate | (3-diethylamino-2,2-dimethylpropyl)-4-aminobenzoate |

| Molecular Formula | C₁₃H₂₀N₂O₂ | C₁₆H₂₆N₂O₂ |

| Molar Mass | 236.31 g/mol | 278.396 g·mol−1[1] |

| Melting Point | 51 °C (as base)[5] | 48 to 51 °C[1] |

| pKa | 8.7[6] | Not available |

| Solubility | Soluble in water, alcohol, ether, benzene, chloroform.[6] | Soluble in water (as hydrochloride salt).[3] |

Pharmacodynamics and Mechanism of Action

While both molecules function as local anesthetics by blocking voltage-gated sodium channels, their effects on the central nervous system, particularly on the dopamine transporter (DAT), are markedly different.[1][6]

Local Anesthetic Action: Sodium Channel Blockade

Both procaine and this compound exert their primary anesthetic effect by reversibly binding to and inhibiting voltage-gated sodium channels in neuronal cell membranes.[6] This action blocks the influx of sodium ions necessary for the initiation and conduction of nerve impulses, resulting in a loss of sensation.

Dopaminergic Activity: Dopamine Transporter (DAT) Inhibition

A key differentiator is their interaction with the dopamine transporter. This compound, like cocaine, is an effective inhibitor of dopamine reuptake, which leads to an accumulation of dopamine in the synaptic cleft and produces stimulant and euphoric effects.[1][7] Procaine also demonstrates some activity at the DAT, but to a much lesser extent.[7][8]

| Parameter | Cocaine | This compound | Procaine |

| DAT Binding Affinity (Ki) | 0.6 µM[8] | 1.4 µM[8] | Partial inhibition[8] |

| Dopamine Uptake Inhibition (IC50) | 0.7 µM[8] | 1.2 µM[8] | Partial inhibition[8] |

| Increase in Dialysate Dopamine | 12-fold at 0.1 mM[7][8] | 12-fold at 1 mM[7][8] | 6-fold at 10 mM[7][8] |

The data clearly indicates that this compound is significantly more potent than procaine as a dopamine reuptake inhibitor, with a potency that approaches that of cocaine.[8] This is the primary reason for this compound's abuse potential, a characteristic not associated with procaine.[1][9]

Experimental Protocols: Synthesis

The synthesis of both molecules follows standard organic chemistry principles, primarily involving esterification reactions.

Synthesis of Procaine

Procaine can be synthesized via several routes. A common method involves the direct reaction of 4-nitrobenzoic acid with 2-diethylaminoethanol, followed by the reduction of the nitro group.[2][10]

Protocol: Two-Step Synthesis of Procaine

-

Esterification to form Nitrocaine:

-

4-Nitrobenzoic acid is reacted with 2-diethylaminoethanol.

-

This reaction is typically an esterification, often catalyzed by an acid, or by first converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride.[2]

-

The intermediate product is 2-(diethylamino)ethyl 4-nitrobenzoate (Nitrocaine).

-

-

Reduction of the Nitro Group:

-

Salt Formation (Optional):

-

The procaine base is then reacted with hydrochloric acid to form procaine hydrochloride, the more stable and water-soluble salt used in medicine.[5]

-

Synthesis of this compound

A plausible synthesis for this compound is analogous to that of procaine, involving the condensation of a PABA derivative with the corresponding branched amino alcohol.[11]

Protocol: Synthesis of this compound

-

Preparation of the Amino Alcohol:

-

Synthesize 3-diethylamino-2,2-dimethyl-1-propanol. This precursor is key to the final structure.

-

-

Esterification:

-

React para-aminobenzoic acid ethyl ester with 3-diethylamino-2,2-dimethyl-1-propanol.[11]

-

This transesterification reaction would yield this compound.

-

Alternatively, similar to procaine synthesis, one could start with 4-nitrobenzoyl chloride and react it with the amino alcohol, followed by reduction of the nitro group.

-

-

Purification and Salt Formation:

-

The crude product is purified using standard techniques such as chromatography or recrystallization.

-

The base can be converted to the hydrochloride salt to improve stability and solubility.

-

Metabolism

The metabolic pathways for these two ester-type drugs show similarities and differences.

-

Procaine: Rapidly hydrolyzed in the plasma by the enzyme pseudocholinesterase into para-amino benzoic acid (PABA) and diethylaminoethanol (DEAE).[2] PABA is then excreted by the kidneys.

-

This compound: Metabolism is more complex. The primary phase I reactions include ester hydrolysis (similar to procaine), de-ethylation of the amine group, and hydroxylation of the aromatic ring. Phase II reactions involve N-acetylation and glucuronidation. Various cytochrome P450 isozymes (CYP1A2, CYP2C19, CYP2D6, CYP3A4) and N-acetyltransferase 2 (NAT2) are involved in its metabolism.[1][7]

Conclusion

This compound and procaine are structurally analogous, both built upon a para-aminobenzoic acid ester framework. This shared core imparts them with local anesthetic properties via the blockade of voltage-gated sodium channels. However, the critical difference in the structure of the amino alcohol side chain—a linear chain in procaine versus a sterically hindered, branched chain in this compound—leads to profound differences in their pharmacodynamic profiles. The specific conformation of this compound's side chain allows for potent inhibition of the dopamine transporter, conferring cocaine-like stimulant effects and a potential for abuse that is absent in procaine. This comparative analysis underscores the principle that subtle modifications to a chemical scaffold can dramatically alter a drug's interaction with biological targets and its overall pharmacological and toxicological profile.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Procaine - Wikipedia [en.wikipedia.org]

- 3. bloomtechz.com [bloomtechz.com]

- 4. bluelight.org [bluelight.org]

- 5. prepchem.com [prepchem.com]

- 6. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound Hydrochloride: A Synthetic Cocaine Analogue_Chemicalbook [chemicalbook.com]

- 8. In vitro and in vivo effects of cocaine and selected local anesthetics on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stimulant activities of this compound in mice: reinforcing and anxiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Procaine synthesis - chemicalbook [chemicalbook.com]

- 11. books.rsc.org [books.rsc.org]

The Dawn of a New Local Anesthetic: A Technical Guide to the Discovery of Dimethocaine by Hoffmann-La Roche in the 1930s

For Researchers, Scientists, and Drug Development Professionals

Abstract

In 1930, the Swiss pharmaceutical company Hoffmann-La Roche synthesized a novel compound, Dimethocaine, which was subsequently marketed under the trade name Larocaine.[1] This technical guide provides an in-depth exploration of the discovery of this compound, focusing on the scientific context and methodologies of the 1930s. While primary research documentation from that specific era is limited, this paper reconstructs the likely scientific journey, from synthesis to pharmacological evaluation, based on the available historical and modern data. This compound emerged as a promising local anesthetic, particularly in the fields of dentistry and ophthalmology, before its use was discontinued due to unforeseen psychoactive properties. This document serves as a technical resource for researchers, offering insights into the early days of synthetic anesthetic development and the enduring challenge of separating therapeutic effects from central nervous system activity.

Introduction: The Quest for a Safer Anesthetic

The early 20th century was a period of intense innovation in the field of local anesthesia. The discovery of cocaine's anesthetic properties had revolutionized surgery, but its significant toxicity and addictive potential drove a pressing search for safer alternatives.[2][3] This quest led to the synthesis of numerous amino ester local anesthetics between 1891 and 1930, including compounds like procaine.[3] It was within this scientific landscape that Hoffmann-La Roche embarked on the development of what would become this compound. The goal was to create a potent and effective local anesthetic with a more favorable safety profile than cocaine.

Synthesis of this compound (Larocaine)

While the precise, unpublished 1930s synthesis route by Hoffmann-La Roche is not available in the public record, the chemical structure of this compound (3-(diethylamino)-2,2-dimethylpropyl p-aminobenzoate) allows for a logical reconstruction of a plausible synthetic pathway utilized during that era. The synthesis would have likely involved a multi-step process, beginning with the formation of the amino alcohol intermediate followed by its esterification with p-aminobenzoic acid.

Hypothetical 1930s Synthesis Workflow:

Caption: Plausible two-step synthesis of this compound in the 1930s.

Experimental Protocol (Hypothetical Reconstruction):

A detailed protocol for the synthesis of this compound, based on common organic chemistry techniques of the 1930s, would likely have involved the following steps:

-

Synthesis of the Amide Intermediate: Pivaloyl chloride would be slowly added to a cooled solution of diethylamine in an inert solvent like diethyl ether. The reaction mixture would then be stirred for several hours at room temperature. The resulting diethylpivalamide would be isolated by extraction and purified by distillation.

-

Reduction of the Amide: The purified diethylpivalamide would be reduced to the corresponding amino alcohol, 3-(diethylamino)-2,2-dimethyl-1-propanol. A common method for this transformation in the 1930s was the Bouveault-Blanc reduction, using metallic sodium in absolute ethanol.

-

Esterification: The synthesized 3-(diethylamino)-2,2-dimethyl-1-propanol would then be esterified with p-aminobenzoic acid. This would typically be achieved by heating the two reactants in the presence of a strong acid catalyst, such as sulfuric acid, with a mechanism to remove the water formed during the reaction (e.g., a Dean-Stark apparatus).

-

Purification: The final product, this compound, would be isolated and purified through a series of extractions and recrystallizations to yield a solid product.

Pharmacological Evaluation

The pharmacological assessment of a new local anesthetic in the 1930s would have focused on determining its potency, duration of action, and toxicity relative to existing compounds like cocaine and procaine.

3.1. Anesthetic Potency and Duration

Experimental Protocol (Hypothetical Reconstruction):

-

Animal Model: Rabbits or guinea pigs were commonly used for evaluating local anesthetic potency.

-

Method (Corneal Anesthesia): A solution of this compound at various concentrations would be applied to the cornea of the animal's eye. The anesthetic effect would be assessed by touching the cornea with a fine hair or filament at set intervals and observing the blink reflex. The concentration required to abolish the reflex for a specific duration would be determined.

-

Method (Intradermal Wheal): A small volume of this compound solution would be injected intradermally into the shaved skin of a guinea pig. The area of anesthesia would be mapped by pricking the skin with a needle at various distances from the injection site and observing the animal's reaction. The diameter and duration of the anesthetic wheal would be measured.

3.2. Toxicity Studies

Experimental Protocol (Hypothetical Reconstruction):

-

Animal Model: Mice or rats were typically used for acute toxicity studies.

-

Method (LD50 Determination): Graded doses of this compound would be administered to groups of animals via subcutaneous or intravenous injection. The number of fatalities in each group within a 24-hour period would be recorded, and the median lethal dose (LD50) would be calculated.

Quantitative Data (from later studies):

| Parameter | This compound | Cocaine | Procaine | Reference |

| Dopamine Transporter (DAT) Inhibition (IC50, µM) | ~1.2 | ~0.7 | >100 | [4] |

| Relative Potency (vs. Cocaine) | Less potent | - | Much less potent | [1] |

| Acute Toxicity in Mice (LD50, mg/kg, s.c.) | 380 | - | - | [1] |

Mechanism of Action: A Contemporary Understanding

While the precise molecular mechanisms were not understood in the 1930s, it was known that local anesthetics block nerve conduction. Modern research has elucidated that this compound, like other local anesthetics, exerts its effects by blocking voltage-gated sodium channels within the nerve membrane. This action prevents the influx of sodium ions necessary for the generation and propagation of action potentials, thereby blocking the transmission of pain signals.

However, the discovery that led to its eventual withdrawal from the market was its significant interaction with the central nervous system. This compound was found to inhibit the reuptake of dopamine in the brain by blocking dopamine transporters (DAT).[2] This mechanism is similar to that of cocaine and is responsible for its stimulant and addictive properties.

Signaling Pathway: Dopaminergic Neurotransmission and this compound's Action

Caption: this compound's mechanism of action on the dopamine transporter.

Conclusion: A Legacy of Unintended Consequences

The discovery of this compound by Hoffmann-La Roche in the 1930s represents a significant chapter in the history of local anesthetics. While it initially showed promise as a synthetic alternative to cocaine, its unforeseen psychoactive effects ultimately led to its removal from the market.[2] The story of this compound underscores the critical importance of comprehensive pharmacological profiling in drug development, a lesson that continues to resonate in the pharmaceutical industry today. The unintended discovery of its central nervous system effects also paved the way for a deeper understanding of the structure-activity relationships that govern the interaction of molecules with neurotransmitter transporters.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Local anesthetic systemic toxicity: a historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. From cocaine to ropivacaine: the history of local anesthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Local Anesthetic Systemic Toxicity: A Historical Perspective | Regional Anesthesia & Pain Medicine [rapm.bmj.com]

Dimethocaine's Fleeting Foray into Clinical Anesthesia: An In-Depth Technical Review of its Early Applications in Dentistry and Ophthalmology

For Immediate Release

This technical guide provides a comprehensive analysis of the early clinical applications of Dimethocaine, marketed as Larocaine, with a specific focus on its use in dentistry and ophthalmology during the 1930s. Developed by Hoffmann-La Roche in 1930, this compound emerged as a synthetic alternative to cocaine, offering potent local anesthetic properties. However, its clinical use was short-lived, ceasing in the 1940s due to concerns over its psychoactive effects and potential for addiction.[1] This whitepaper synthesizes the available historical data, offering insights into its initial promise and eventual decline for researchers, scientists, and drug development professionals.

Historical Context and Early Promise

In the early 20th century, the quest for safer and less addictive local anesthetics was a significant focus of pharmaceutical research. Cocaine, the first effective local anesthetic, had well-documented issues of toxicity and addiction.[2][3] Procaine, synthesized in 1905, was a notable improvement but lacked the potency of cocaine. This compound was developed in this context, offering a promising combination of efficacy and, initially, a perceived better safety profile.

Applications in Dentistry and Ophthalmology

This compound gained popularity in the United States during the 1930s as a local anesthetic for surgical procedures, primarily in the fields of dentistry, ophthalmology, and otolaryngology.[1] Its use in these specialties was predicated on its ability to provide effective nerve blocks and topical anesthesia, crucial for the intricate and sensitive procedures involved.

Quantitative Data from Early Clinical Use

Detailed quantitative data from the early clinical applications of this compound are scarce in readily available modern databases. The following tables are constructed based on qualitative mentions and comparative statements found in historical and secondary sources. These should be interpreted as indicative of the clinical practice of the era rather than the result of rigorous, controlled clinical trials as they are understood today.

Table 1: Reported Concentrations of this compound (Larocaine) Solutions for Clinical Use (1930s)

| Application | Reported Concentration(s) | Source/Mention |

| General Anesthetic Use | 1% solution noted as "effective" | Volkmann (1931) |

| Subcutaneous Anesthesia | 10% solution reported to be equivalent to 20% cocaine | Volkmann (1931) |

Table 2: Summary of Early Preclinical and Clinical Observations (1930s)

| Study Type | Subject | Observation(s) | Reported by/Cited in |

| Preclinical | Rabbit Cornea | Anesthetic effect demonstrated | Fromherz (1930) |

| Preclinical | Dog Spinal Cord | Anesthetic effect demonstrated | Fromherz (1930) |

| Clinical (Ophthalmology) | Human | Utilized as the anesthetic of choice | Balcarek (1931) |

| Clinical (General Surgery) | Human (over 350 operations) | Successful use in various surgical procedures | Schildbach (1931) |

| Clinical Review (Ophthalmology) | Human | Overview of its effects published | Leo Mayer (1935) |

Experimental Protocols of the Era

Detailed, step-by-step experimental protocols from the 1930s for this compound are not available in the reviewed literature. However, based on the common practices of the time for evaluating local anesthetics, a likely workflow for preclinical assessment can be inferred.

Inferred Preclinical Evaluation Workflow

The following diagram illustrates a probable workflow for the preclinical assessment of a new local anesthetic like this compound in the 1930s.

Caption: Inferred Preclinical to Clinical Workflow for this compound (1930s).

Mechanism of Action: A Historical Perspective

The understanding of the precise molecular mechanism of action of local anesthetics was rudimentary in the 1930s. The prevailing theories focused on the interaction of the anesthetic molecule with the nerve membrane, leading to a disruption of nerve impulse propagation. The modern understanding of this compound's action as a dopamine reuptake inhibitor, which explains its psychoactive effects, was not established during its clinical use.[1] The primary focus at the time was on its ability to block nerve conduction.

Conceptual Signaling Pathway of Local Anesthesia (circa 1930s)

The following diagram conceptualizes the understanding of local anesthetic action during the era of this compound's use.

Caption: Conceptual Model of Local Anesthetic Action (1930s).

Withdrawal from the Market

By the 1940s, the clinical use of this compound was discontinued. The primary reasons for its withdrawal were its observed psychoactive effects and a significant risk of addiction, mirroring the problems associated with cocaine.[1] These central nervous system effects, likely due to its activity as a dopamine reuptake inhibitor, were deemed unacceptable for a local anesthetic.

Conclusion

This compound, or Larocaine, represents a noteworthy chapter in the history of local anesthesia. Its early applications in dentistry and ophthalmology during the 1930s showcased its potential as an effective cocaine substitute. However, the lack of a clear understanding of its full pharmacological profile at the time led to its eventual withdrawal due to unforeseen psychoactive and addictive properties. This historical example underscores the critical importance of comprehensive preclinical and clinical evaluation in drug development, a practice that has evolved significantly since the era of this compound's brief clinical use. The limited availability of detailed quantitative data and experimental protocols from this period highlights the challenges of historical pharmaceutical research but also provides a valuable perspective on the progress of anesthetic science.

References

The Cardiotoxicity of Dimethocaine in Comparison to Other Local Anesthetics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract